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molecular formula C6H4ClN3 B1631542 5-Chloroimidazo[1,2-A]pyrazine CAS No. 63744-41-2

5-Chloroimidazo[1,2-A]pyrazine

Cat. No. B1631542
M. Wt: 153.57 g/mol
InChI Key: ORPGZTZXVOKJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE045173E1

Procedure details

NaHCO3 (4.215 g, 50.1736 mmol) and IPA (40 mL) were added to a mixture of 2-bromo-1,1-dimethoxy-ethane (6.37 mL, 10.8066 mmol), 40% HBr (475 mL, 2.3157 mmol) and 2 drops of water previously refluxed for 1 hr. The reaction mixture was stirred for 5 mins and filtered. To the filtrate was added 6-chloro-pyrazin-2-ylamine (1 g, 7.7190 mmol) and the resulting mixture was refluxed for overnight. The reaction was monitored by TLC (50% ethylacetate in hexane). The reaction mixture was neutralized with Na2CO3 and partitioned between ethylacetate and water. The organic layer was washed with water, brine, dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (1-2% MeOH in CHCl3) afforded 300 mg of the product (25.31% yield).
Quantity
4.215 g
Type
reactant
Reaction Step One
Quantity
6.37 mL
Type
reactant
Reaction Step One
Name
Quantity
475 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
25.31%

Identifiers

REACTION_CXSMILES
C([O-])(O)=O.[Na+].Br[CH2:7][CH:8](OC)OC.Br.[Cl:14][C:15]1[N:20]=[C:19]([NH2:21])[CH:18]=[N:17][CH:16]=1.C([O-])([O-])=O.[Na+].[Na+]>O.CCCCCC.C(OC(=O)C)C.CC(O)C>[Cl:14][C:15]1[N:20]2[CH:7]=[CH:8][N:21]=[C:19]2[CH:18]=[N:17][CH:16]=1 |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
4.215 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
6.37 mL
Type
reactant
Smiles
BrCC(OC)OC
Name
Quantity
475 mL
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CN=CC(=N1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
previously refluxed for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
partitioned between ethylacetate and water
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (1-2% MeOH in CHCl3)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CN=CC=2N1C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 25.31%
YIELD: CALCULATEDPERCENTYIELD 25.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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